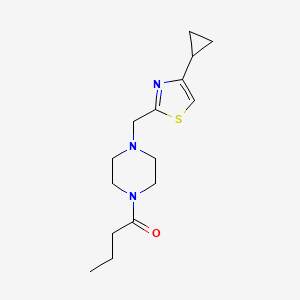
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the piperazine family, which is known for its diverse pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Evaluation for Antidepressant and Antianxiety Activities
A novel series involving the structural framework of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one was synthesized, highlighting the design and pharmacological evaluation of derivatives with potential antidepressant and antianxiety activities. These compounds underwent various synthetic steps starting from 2-acetylfuran, leading to their evaluation using behavioral despair and plus maze methods in albino mice, indicating significant activities in these domains (Kumar et al., 2017).
Potential as Positron Emission Tomography Radiotracers
Analogues of σ receptor ligand PB28, which shares a similar structural motif with 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one, were designed with reduced lipophilicity to enhance their utility as positron emission tomography (PET) radiotracers. These analogues demonstrated substantial affinities for receptor subtypes, indicating their potential for diagnostic applications in oncology (Abate et al., 2011).
Enantioselective Synthesis for CGRP Receptor Inhibition
The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, related in structure to 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one, was synthesized via a convergent, stereoselective approach. This CGRP receptor antagonist demonstrates the application of such chemical frameworks in developing therapeutic agents for migraine prevention (Cann et al., 2012).
Antifungal Activity
Optically active antifungal azoles incorporating the piperazine unit, similar to the core structure of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one, were synthesized and exhibited significant activity against a variety of fungal cultures. This highlights the potential of such compounds in the development of new antifungal therapeutics (Upadhayaya et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells .
Mode of Action
Similar compounds have been shown to inhibit the catalytical activity of parp1, enhance cleavage of parp1, and increase phosphorylation of h2ax .
Biochemical Pathways
Similar compounds have been shown to affect thePARP1 pathway and the H2AX phosphorylation pathway .
Pharmacokinetics
It is known that the incorporation of piperazine into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been shown to cause a loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
Propriétés
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-2-3-15(19)18-8-6-17(7-9-18)10-14-16-13(11-20-14)12-4-5-12/h11-12H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPQGTZLSDPPAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)
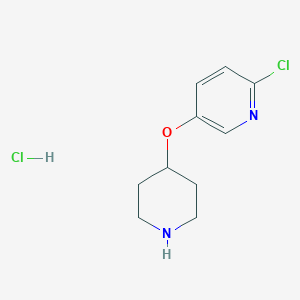
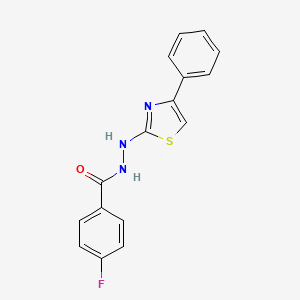

![2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2375254.png)
![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375255.png)
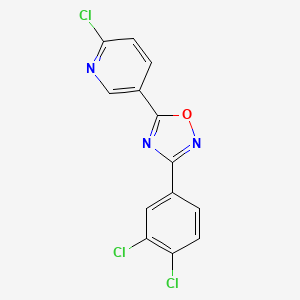

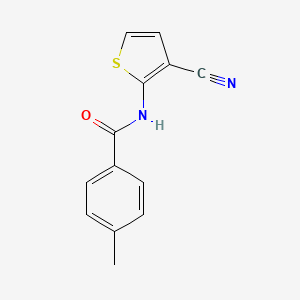
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)

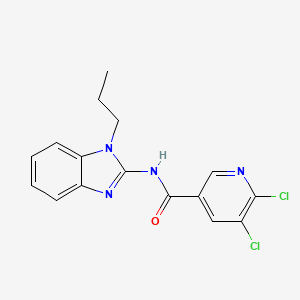
![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)
